1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone is a compound of considerable interest in medicinal chemistry due to its potential biological activities and applications. This compound features an anthraquinone backbone, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. The molecular formula of this compound is , with a molecular weight of approximately 324.37 g/mol .
This compound can be synthesized through various chemical methods, notably involving the modification of 4-hydroxyanthraquinone derivatives. The synthesis often employs catalytic reactions that facilitate the introduction of amino groups and other functional modifications to enhance biological activity.
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone belongs to the class of anthraquinones, which are polycyclic aromatic compounds known for their vibrant colors and significant biological activities. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various applications in pharmaceuticals and dye chemistry.
The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone typically involves several key steps:
The reaction conditions typically involve heating under an inert atmosphere to prevent oxidation and ensure high yields. For example, a common method involves heating a mixture of 4-hydroxyanthraquinone with dimethylaminopropylamine in a solvent such as dioxane at elevated temperatures .
The molecular structure of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone can be represented as follows:
The compound has a CAS number of 38866-17-0, which is used for identification in chemical databases . Its structural representation can be visualized using molecular modeling software to analyze spatial orientation and potential interactions with biological targets.
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone can undergo various chemical reactions typical of anthraquinones:
For instance, the reaction between this compound and electrophiles can lead to the formation of new derivatives that may exhibit enhanced biological properties. Such modifications are crucial for developing more potent therapeutic agents .
The mechanism of action for 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone involves its interaction with cellular targets:
Relevant data indicate that modifications at the amino position significantly influence both solubility and biological activity, making structure-activity relationship studies essential for optimizing therapeutic potential .
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone has several scientific applications:
1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone (Chemical Abstract Service Registry Number: 72739; PubChem CID: 72739) is a structurally intricate anthraquinone derivative characterized by a planar anthracene core substituted with a hydroxyl group at the 4-position and a 3-(dimethylamino)propylamino side chain at the 1-position [1]. This molecular architecture confers distinctive physicochemical properties, including pronounced electron-accepting capacity due to the quinone moiety and amphiphilicity from the polar hydroxy group and tertiary amine-containing alkyl chain. Contemporary research focuses on its potential as a modulator of central nervous system targets, particularly the serotonin transporter (SERT), leveraging its structural duality—the anthraquinone core facilitates π-π stacking and redox interactions, while the flexible alkylamino side chain enables ionic and hydrogen bonding within protein binding pockets [2] .
The compound’s development is rooted in the broader exploration of amino-substituted anthraquinones and quinone-based pharmacophores. Anthraquinones were initially prominent as textile dyes (e.g., alizarin) and later investigated for biological activities, including antimicrobial and cytotoxic effects . The strategic incorporation of alkylamino side chains into the quinone scaffold emerged from studies on antimalarial 4-aminoquinolines (e.g., chloroquine) and anticancer anthraquinones (e.g., mitoxantrone), where such modifications enhanced target affinity and altered pharmacokinetic profiles [4].
Structural Evolution from Natural Precursors: Natural hydroxyanthraquinones like alizarin and emodin served as early templates. Synthetic efforts introduced nitrogen-containing side chains to mimic the pharmacophoric elements of neurotransmitter transporter inhibitors. Specifically, the attachment of the 3-(dimethylamino)propylamino group at C-1 of 4-hydroxyanthraquinone aimed to combine the redox activity of quinones with the neuropharmacological potential of basic alkylamines .
Synthetic Methodologies: Key synthetic routes involve nucleophilic substitution reactions on halogenated anthraquinones. For example, 1,4-dihydroxyanthraquinone may undergo selective halogenation at C-1, followed by displacement with 3-(dimethylamino)propylamine under reflux conditions. Alternatively, Michael addition strategies exploit the electrophilicity of the quinone ring, enabling direct amination [2] .
Table 1: Key Structural Features of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone
Structural Region | Chemical Moieties | Functional Significance |
---|---|---|
Anthraquinone Core | 9,10-Anthracenedione | Planar aromatic system enabling π-stacking; redox-active quinone groups |
Substituent at C-4 | Hydroxy group (-OH) | Hydrogen-bond donor/acceptor; enhances solubility; influences electronic distribution |
Substituent at C-1 | 3-(Dimethylamino)propylamino chain (-NH-(CH₂)₃-N(CH₃)₂) | Basic tertiary amine for ionic interactions; flexible linker for accessing binding pockets |
This compound exhibits high-affinity interactions with SERT, a critical regulator of synaptic serotonin (5-HT) levels and a primary target for antidepressants. Its inhibition mechanism involves dual engagement with orthosteric (S1) and allosteric (S2) sites within SERT, disrupting 5-HT reuptake [2] [6].
Orthosteric Site (S1) Binding: The anthraquinone core occupies the central substrate-binding site (S1), where the hydroxy group forms hydrogen bonds with residues in transmembrane domain 3 (TM3), while the planar ring system engages in hydrophobic stacking with aromatic residues in TM1 (e.g., Tyr95) and TM6. Mutagenesis studies confirm that Tyr95 mutations (e.g., Y95F in human SERT) drastically reduce compound affinity, underscoring the residue’s role in aromatic recognition [3] [6]. The dimethylamino group may form an ionic interaction with Asp98, a conserved residue essential for neurotransmitter recognition across monoamine transporters [6] [8].
Allosteric Modulation via the S2 Site: Unlike classical SSRIs, this anthraquinone derivative also accesses the extracellular vestibular S2 site, located ~13 Å above S1 and formed by transmembrane helices TM1, TM3, TM10, and extracellular loop 4 (ECL4) [2] [6]. The 3-(dimethylamino)propylamino side chain extends into this hydrophobic vestibule, sterically hindering substrate dissociation. Functional assays demonstrate that the compound reduces the dissociation rate of radiolabeled orthosteric ligands (e.g., [³H]S-citalopram) from S1, indicating negative allosteric modulation [2]. This dual-site engagement enhances inhibitory potency and duration, distinguishing it from purely orthosteric inhibitors.
Comparative SAR Insights: Structural analogs reveal stringent requirements for SERT affinity:
Table 2: Pharmacological Profile of 1-((3-(Dimethylamino)propyl)amino)-4-hydroxyanthraquinone at SERT
Pharmacological Parameter | Value/Effect | Experimental System | Significance |
---|---|---|---|
S1 Affinity (Kᵢ) | 19.7 - 30.2 nM | Rat brain membranes | High-affinity orthosteric binding comparable to reference SSRIs |
Allosteric Potency (EC₅₀) | Submicromolar range | [³H]S-citalopram dissociation assay | Slows ligand dissociation from S1 via S2 occupancy |
Selectivity over NET/DAT | >100-fold | Monoamine uptake inhibition | Reduced off-target effects relative to tricyclic antidepressants |
Key Residues for Binding | Tyr95 (TM1), Asp98 (TM1), Asn177 (TM3) | Mutagenesis studies | Confirms engagement with S1 and S2 subsites; species-dependent potency shifts |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3